
6-甲基-2-哌嗪-1-基-1,3-苯并噻唑
描述
6-Methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring fused with a piperazine ring and a methyl group at the 6th position
科学研究应用
作用机制
Target of Action
The primary targets of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound acts as an antagonist, blocking the action of these neurotransmitters .
Mode of Action
6-Methyl-2-piperazin-1-yl-1,3-benzothiazole interacts with its targets by binding to the active sites of the dopamine and serotonin receptors . This binding inhibits the action of these neurotransmitters, leading to changes in the transmission of signals in the nervous system .
Biochemical Pathways
The compound affects the biochemical pathways associated with dopamine and serotonin. By acting as an antagonist, it disrupts the normal functioning of these pathways, leading to changes in the transmission of signals in the nervous system . The downstream effects of this disruption can include alterations in mood, sleep, and appetite .
Pharmacokinetics
It is known that the compound complies with lipinski’s rule of five (ro5), which suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of it reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole’s action include the inhibition of dopamine and serotonin activity . This can lead to changes in mood, sleep, and appetite, among other effects . The compound’s antibacterial activity has also been noted, with some derivatives found to be active against Bacillus subtilis and Staphylococcus aureus .
生化分析
Biochemical Properties
6-Methyl-2-piperazin-1-yl-1,3-benzothiazole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits inhibitory activity against acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole can enhance cholinergic transmission, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound has been found to interact with dopamine and serotonin receptors, acting as an antagonist and modulating neurotransmitter levels .
Cellular Effects
6-Methyl-2-piperazin-1-yl-1,3-benzothiazole exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of neurotransmitter receptors, leading to altered synaptic transmission and neuronal communication . This compound also affects gene expression by regulating the transcription of genes involved in neurotransmitter synthesis and degradation . Furthermore, 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . Additionally, it interacts with dopamine and serotonin receptors, blocking their activation and preventing the binding of endogenous neurotransmitters . These interactions result in the modulation of neurotransmitter levels and the regulation of synaptic transmission. Moreover, 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole can influence gene expression by binding to specific transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects on neurotransmitter levels and cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases . At high doses, 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole can induce toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
6-Methyl-2-piperazin-1-yl-1,3-benzothiazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The involvement of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole in these metabolic pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and brain . The interaction of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole with transporters and binding proteins influences its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . It can also be found in specific organelles, such as the endoplasmic reticulum and mitochondria, where it interacts with various biomolecules . The subcellular localization of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with 1-chloro-3-methylpiperazine under reflux conditions in the presence of a base such as potassium carbonate. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification through recrystallization or column chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
6-Methyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted piperazine derivatives.
相似化合物的比较
Similar Compounds
2-(Piperazin-1-yl)benzothiazole: Lacks the methyl group at the 6th position but shares similar structural features.
6-Methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole: Contains an additional methyl group on the piperazine ring.
2-(4-Aminophenyl)benzothiazole: Contains an aminophenyl group instead of a piperazine ring.
Uniqueness
6-Methyl-2-piperazin-1-yl-1,3-benzothiazole is unique due to the presence of both a methyl group at the 6th position and a piperazine ring. This structural combination imparts distinct biological activities and makes it a valuable scaffold for the development of new therapeutic agents .
属性
IUPAC Name |
6-methyl-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9-2-3-10-11(8-9)16-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZULRPMDKNPVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




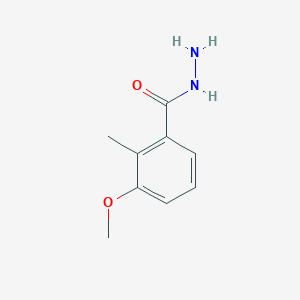

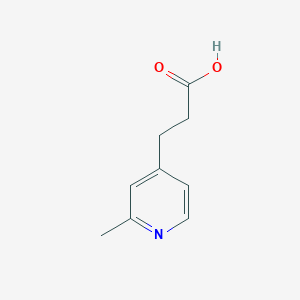


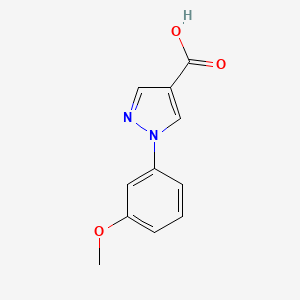
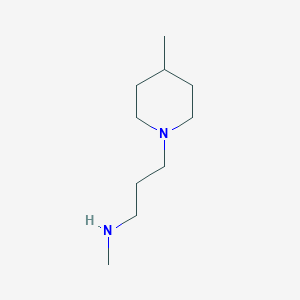
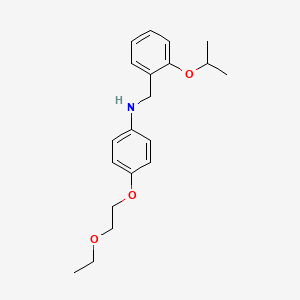


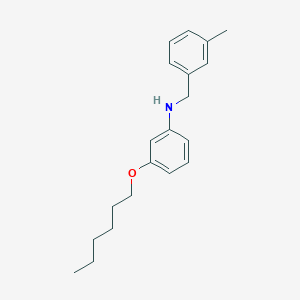
![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
